1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1174834-97-9
VCID: VC3177085
InChI: InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2
SMILES: C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N
Molecular Formula: C9H12F3N3
Molecular Weight: 219.21 g/mol

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

CAS No.: 1174834-97-9

Cat. No.: VC3177085

Molecular Formula: C9H12F3N3

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine - 1174834-97-9

Specification

CAS No. 1174834-97-9
Molecular Formula C9H12F3N3
Molecular Weight 219.21 g/mol
IUPAC Name 2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2
Standard InChI Key PHJSEBIKUCZZIZ-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N
Canonical SMILES C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N

Introduction

Chemical Identification and Structure

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a molecular formula of C9H12F3N3 and a molecular weight of 219.21 g/mol . The compound features a pyrazole ring with three key structural components: a cyclopentyl group attached to the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position.

Chemical Identifiers

The compound can be identified through several standardized chemical notation systems:

Identifier TypeValue
IUPAC Name1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
InChIInChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2
InChIKeyPHJSEBIKUCZZIZ-UHFFFAOYSA-N
CAS Registry Number1174834-97-9

The chemical structure consists of a pyrazole core with specific substituents that contribute to its unique chemical and biological properties .

Physical and Chemical Properties

Structural Features

The structure of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be described as follows:

  • Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms

  • Cyclopentyl group: A saturated five-membered carbon ring attached to the N1 position

  • Trifluoromethyl group: A CF3 group at position C3 that significantly influences the electronic properties of the molecule

  • Amine group: An NH2 functionality at position C5 that contributes to hydrogen bonding capabilities

Physicochemical Properties

The presence of the trifluoromethyl group in the structure enhances several important properties:

  • Increased lipophilicity compared to non-fluorinated analogs

  • Enhanced metabolic stability due to the C-F bonds

  • Improved binding interactions with potential biological targets

  • Altered electronic distribution across the pyrazole ring

The amine group at position C5 provides potential for hydrogen bond formation and serves as a site for further chemical functionalization. This combination of structural features creates a molecule with balanced lipophilic and hydrophilic properties, potentially beneficial for drug development applications.

ParameterTypical Range/Condition
TemperatureRoom temperature to 80°C
SolventsEthanol, methanol, or other polar solvents
CatalystsAcidic or basic catalysts depending on specific reaction step
PurificationRecrystallization or chromatographic techniques

The reactions generally proceed under controlled conditions, with careful monitoring to ensure optimal yield and purity.

Biological Activity and Applications

Structure-Activity Relationships

The specific structural features of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine likely contribute to its biological activity profile:

  • The trifluoromethyl group enhances lipophilicity and can improve binding interactions with target proteins

  • The cyclopentyl group may contribute to conformational stability and binding specificity

  • The amine group provides opportunities for hydrogen bonding with biological targets

Related research has indicated that compounds with trifluoromethyl substitutions often display enhanced biological activity compared to their non-fluorinated counterparts .

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine:

CompoundMolecular FormulaKey Structural DifferencesReference
1-Cyclopentyl-3-methyl-1H-pyrazol-5-amineC9H15N3Contains methyl instead of trifluoromethyl
(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanolC10H13F3N2OContains methanol instead of amine group
1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamideC10H12F3N3OContains carboxamide instead of amine-

Property Comparisons

The structural variations among these related compounds lead to different physicochemical properties:

  • The trifluoromethyl group in our target compound increases lipophilicity and metabolic stability compared to the methyl analog (1-cyclopentyl-3-methyl-1H-pyrazol-5-amine)

  • The amine group differs from alcohol or carboxamide groups in terms of hydrogen bonding patterns, basicity, and reactivity

  • These differences impact the compound's potential interactions with biological targets

Analytical Data

For the related compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, predicted collision cross section data has been reported:

Adductm/zPredicted CCS (Ų)
[M+H]+166.13388136.7
[M+Na]+188.11582146.5
[M+NH4]+183.16042145.1
[M+K]+204.08976144.6
[M-H]-164.11932139.2
[M+Na-2H]-186.10127142.1
[M]+165.12605138.5
[M]-165.12715138.5

Research Applications and Future Directions

Current Research Context

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is commercially available from chemical suppliers for research purposes, indicating ongoing interest in its applications . The compound's structural features align with current medicinal chemistry trends focusing on fluorinated heterocycles as important scaffolds for drug discovery.

Structure Optimization Opportunities

The structure of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine provides several sites for potential modification to optimize properties:

  • Functionalization of the amine group to create amides, sulfonamides, or ureas

  • Replacement of the cyclopentyl group with other cycloalkyl or aryl substituents

  • Modification of the trifluoromethyl group to other fluorine-containing moieties

  • Introduction of additional substituents at the C4 position of the pyrazole ring

These modifications could potentially lead to derivatives with enhanced potency, selectivity, or improved drug-like properties .

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